(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
This compound features a methanone core linking an azetidine ring substituted with a 4-methoxybenzo[d]thiazol-2-yloxy group and a 2-phenylthiazol-4-yl moiety. The benzo[d]thiazol and thiazol groups are electron-rich heterocycles, often utilized in medicinal chemistry for their hydrogen-bonding and π-π stacking capabilities.
Properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-26-16-8-5-9-17-18(16)23-21(29-17)27-14-10-24(11-14)20(25)15-12-28-19(22-15)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVJYDBKJLAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that exhibits potential biological activities due to its complex structure, which includes an azetidine ring and thiazole moieties. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.4 g/mol. The structure comprises:
- An azetidine ring
- A methoxy-substituted benzo[d]thiazole
- A phenylthiazole moiety
These structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to the one . For instance, derivatives of 1,3,4-thiadiazoles have shown weak anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds in those studies demonstrated significant inhibition of DNA biosynthesis in cancer cells, suggesting that structural modifications can enhance biological efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SCT-4 | MCF-7 | 100 | Caspase activation |
| SCT-5 | MDA-MB-231 | 70 | DNA synthesis inhibition |
The mechanism of action for similar compounds often involves interaction with caspases, leading to apoptosis in cancer cells. This indicates that the compound may similarly influence apoptotic pathways through its structural components.
Anti-inflammatory and Analgesic Effects
The thiazole moieties present in the compound suggest potential anti-inflammatory properties. Thiazole derivatives have been reported to exhibit analgesic effects, which could be attributed to their ability to modulate pain pathways in biological systems. These effects are particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound may involve:
- Enzyme Inhibition : Interactions with specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Binding to receptors that regulate pain and inflammatory responses.
- DNA Interaction : Potential interference with DNA replication processes in cancer cells.
Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into expected biological activities based on structural characteristics, indicating a broad spectrum of potential pharmacological effects.
Research Findings and Case Studies
A review of literature reveals several studies focusing on thiazole derivatives and their biological activities. Notable findings include:
- Cytotoxic Activity : Compounds with similar structures demonstrated varying degrees of cytotoxicity against breast cancer cell lines.
- Structure-Activity Relationship (SAR) : Modifications in substituents on the thiazole ring significantly influenced anticancer activity.
- In Vivo Studies : Animal models have shown promising results with thiazole derivatives exhibiting reduced tumor growth rates compared to controls.
Scientific Research Applications
Research indicates that compounds with similar structures, particularly those containing thiazole and azetidine moieties, exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against common pathogens such as E. coli and S. aureus .
- Antitumor Activity : The compound's structural components may also contribute to its potential as an anticancer agent. Similar thiazole derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and disruption of mitochondrial function .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone:
-
Antimicrobial Studies : A study evaluating the antimicrobial efficacy of thiazole derivatives found that certain synthesized compounds displayed moderate to good activity against various bacterial strains, highlighting their potential as antibiotic agents .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Antitumor Research : In vitro studies have shown that thiazole-containing compounds can inhibit the proliferation of cancer cell lines, suggesting their potential use in cancer therapy .
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis shares similarities with and , employing reflux conditions (~4 h) but differs in solvent choice (DMF vs. ethanol/water).
- Yields for the target compound are moderate compared to higher yields in thiazolone hydrazones , likely due to steric hindrance from the azetidine and phenylthiazol groups.
Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s higher logP (~3.5) compared to hydroxylated analogs (e.g., Bhole & Bhusari’s compound, logP ~2.8) suggests enhanced membrane permeability but reduced aqueous solubility .
- The 4-methoxy group on the benzo[d]thiazol ring may improve metabolic stability compared to hydroxylated derivatives, which are prone to glucuronidation .
Critical Analysis of Structural Advantages
- Azetidine vs.
- Methoxy Substitution : The 4-methoxy group on the benzo[d]thiazol ring enhances lipophilicity and may prolong half-life in vivo compared to polar substituents (e.g., hydroxyl groups) .
Preparation Methods
Step 1: Synthesis of 2-Phenylthiazole-4-carboxylic Acid
Step 2: Coupling with Azetidine
- The carboxylic acid is activated using EDCl/HOBt and coupled with 3-hydroxyazetidine in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Product : (3-Hydroxyazetidin-1-yl)(2-phenylthiazol-4-yl)methanone (Yield: 60–65%).
Coupling of 4-Methoxybenzo[d]thiazol-2-ol to Azetidine
The final step involves nucleophilic substitution between 4-methoxybenzo[d]thiazol-2-ol and the azetidine methanone intermediate. Mitsunobu conditions or SN2 reactions are utilized:
Mitsunobu Reaction :
- 4-Methoxybenzo[d]thiazol-2-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are reacted with (3-hydroxyazetidin-1-yl)(2-phenylthiazol-4-yl)methanone in tetrahydrofuran (THF) at 0°C to room temperature.
- Yield : 70–75%.
Alternative SN2 Reaction :
- The hydroxyl group of the azetidine is converted to a leaving group (e.g., mesylate) using methanesulfonyl chloride (MsCl) in DCM.
- Subsequent displacement with 4-methoxybenzo[d]thiazol-2-olate (generated via deprotonation with NaH) in DMF affords the target compound (Yield: 65–70%).
Spectral Characterization and Validation
The synthesized compound is validated using NMR, HRMS, and IR spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 4.20–4.50 (m, 4H, azetidine CH₂), 7.10–7.80 (m, 8H, aromatic protons).
- HRMS : m/z calculated for C₂₁H₁₈N₃O₃S₂ [M+H]⁺: 432.0821; found: 432.0818.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Mitsunobu Coupling | 70–75 | ≥98 | High regioselectivity, mild conditions |
| SN2 Displacement | 65–70 | ≥95 | Cost-effective, scalable |
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the azetidine ring necessitate elevated temperatures (80–100°C) for efficient coupling.
- Oxidation Sensitivity : The methanone group requires inert atmosphere (N₂/Ar) during reactions to prevent degradation.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates the target compound.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the azetidine ring substituted with a benzo[d]thiazole moiety. This can be achieved via nucleophilic substitution between 4-methoxybenzo[d]thiazol-2-ol and a functionalized azetidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the azetidine intermediate with a 2-phenylthiazole-4-carbonyl group. Palladium-catalyzed cross-coupling or acid-catalyzed condensation may be used, with rigorous temperature control (60–80°C) to prevent side reactions .
- Critical conditions : Use of anhydrous solvents (e.g., DMF, ethanol), reflux durations (4–6 hours), and catalysts like Pd(PPh₃)₄ for coupling steps. Yield optimization requires TLC monitoring and recrystallization (e.g., methanol/water mixtures) for purification .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methoxy group at C4 of benzothiazole, azetidine linkage) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C in azetidine) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) ensures purity (>95%) .
Advanced: How can researchers optimize regioselectivity of the azetidine-oxygen linkage formation?
- Steric and electronic control : Use bulky bases (e.g., DBU) to direct substitution to the azetidine’s C3 position over C2 .
- Catalytic strategies : Transition-metal catalysts (e.g., CuI) enhance selectivity in SNAr reactions between azetidine and benzothiazol-2-ol derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve electrophilicity at the azetidine’s oxygen-binding site .
Advanced: What strategies resolve contradictory biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-methoxybenzothiazole with 4-ethoxy) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference kinetic data (e.g., IC₅₀ values) with computational docking studies to validate target binding hypotheses .
Basic: What in vitro assays are recommended for preliminary bioactivity evaluation?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
Advanced: How does pH variation during synthesis impact stability of thiazole/benzothiazole moieties?
- Acidic conditions (pH < 4) : Risk of protonation at thiazole nitrogens, leading to ring-opening or aggregation. Use buffered solutions (e.g., acetate buffer) to stabilize intermediates .
- Basic conditions (pH > 9) : Hydrolysis of the methoxy group on benzothiazole may occur. Optimize reaction times (<2 hours) and use phase-transfer catalysts (e.g., TBAB) to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
